The Pentafluorothio Advantage: Technical Guide to 4-Bromo-6-(pentafluorothio)-1H-benzimidazole
The Pentafluorothio Advantage: Technical Guide to 4-Bromo-6-(pentafluorothio)-1H-benzimidazole
CAS Number: 1432075-84-7 Molecular Formula: C₇H₄BrF₅N₂S Molecular Weight: 323.08 g/mol [1]
Part 1: Executive Technical Summary
4-Bromo-6-(pentafluorothio)-1H-benzimidazole represents a convergence of two high-value motifs in modern medicinal chemistry: the "privileged" benzimidazole scaffold and the pentafluorosulfanyl (
This molecule serves as a bifunctional core for divergent synthesis. The C4-Bromine atom provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into novel chemical space, while the
Key Physicochemical Attributes
| Property | Value/Description | Impact on Drug Design |
| Lipophilicity ( | High ( | Enhances membrane permeability and blood-brain barrier penetration compared to |
| Electronegativity | High ( | Strong electron-withdrawing nature lowers the pKa of the benzimidazole NH, influencing binding affinity. |
| Steric Bulk | High ( | The |
| Stability | Hydrolytically Stable | The C-S bond is chemically inert under physiological conditions. |
Part 2: Synthesis Strategy & Protocols
Expertise Note: Direct bromination of a pre-formed 6-(pentafluorothio)benzimidazole is often non-regioselective, yielding mixtures of 4-bromo and 7-bromo isomers. The authoritative route for high-purity synthesis involves pre-functionalized ring closure . This ensures the bromine atom is locked in the correct position relative to the
Retrosynthetic Logic
The synthesis targets the cyclization of 3-bromo-5-(pentafluorothio)benzene-1,2-diamine . This precursor is generated from the commercially available 4-(pentafluorothio)aniline through a sequence of protection, bromination, nitration, and reduction.
Step-by-Step Protocol
Step 1: Regioselective Bromination
-
Precursor: 4-(Pentafluorothio)aniline (CAS 2993-24-0).
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: Dissolve the aniline in acetonitrile at 0°C. Add NBS (1.05 eq) portion-wise. The strong para-directing effect of the amine (relative to the meta-directing
) directs bromine to the ortho-position relative to the amine (position 2). -
Product: 2-Bromo-4-(pentafluorothio)aniline.
Step 2: Nitration
-
Reagents:
, , Acetic Anhydride (protection strategy may be required). -
Mechanism: Standard electrophilic aromatic substitution. The amino group (often protected as an acetamide to prevent oxidation) directs the nitro group ortho to itself. Due to the bromine at position 2, the nitro group enters position 6.
-
Product: 2-Bromo-6-nitro-4-(pentafluorothio)aniline.
Step 3: Reduction to Diamine
-
Reagents: Iron powder/NH₄Cl or
/HCl. -
Procedure: Reflux the nitro-aniline in ethanol/water with iron powder. Monitor by TLC until the nitro group is fully reduced to the amine.
-
Product: 3-Bromo-5-(pentafluorothio)benzene-1,2-diamine.
Step 4: Benzimidazole Cyclization
-
Reagents: Formic acid (or Triethyl orthoformate).
-
Procedure:
-
Suspend the diamine (1.0 eq) in 4N HCl or pure formic acid.
-
Reflux for 4–6 hours.
-
Cool to room temperature and neutralize with
to precipitate the product. -
Recrystallize from Ethanol/Water.[2]
-
-
Validation:
H NMR should show the distinct C2-H singlet of the benzimidazole ring (~8.2 ppm) and the loss of broad amine signals.
Synthesis Workflow Diagram
Figure 1: Retrosynthetic pathway utilizing pre-functionalized ring closure to ensure regiochemical fidelity.
Part 3: Functionalization & Reactivity
The utility of CAS 1432075-84-7 lies in its ability to serve as a divergent core. The reactivity profile is dominated by the acidic N-H (pKa ~10-11) and the electrophilic C-Br bond.
Tautomerism & N-Alkylation (The "Ambiguity Trap")
Critical Concept: In solution, the 1H-benzimidazole exists as a tautomeric mixture. The hydrogen atom shifts between N1 and N3. Consequently, 4-bromo-6-SF5 is in dynamic equilibrium with 7-bromo-5-SF5 .
-
Reaction: Alkylation (e.g., with Methyl Iodide,
) locks the tautomer. -
Regioselectivity: Alkylation typically favors the N1 position (less sterically hindered) but mixtures are common. The bulky 7-bromo (or 4-bromo) substituent can sterically steer alkylation to the distal nitrogen.
-
Separation: Isomers must be separated by column chromatography.
C4-Bromine Cross-Coupling
The bromine at C4 is activated for Palladium-catalyzed coupling, though slightly less reactive than a C-I bond.
-
Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity.
-
Catalyst System:
or with in Dioxane/Water.
-
-
Buchwald-Hartwig: Amination at C4 creates kinase-inhibitor motifs (mimicking the ATP hinge binder).
-
Catalyst System:
with Xantphos or BrettPhos.
-
Divergent Synthesis Diagram
Figure 2: Divergent synthesis map showing N-alkylation (tautomer locking) and C4-cross-coupling pathways.
Part 4: Applications in Drug Discovery[3]
Bioisosterism
The 4-bromo-6-SF5-benzimidazole scaffold is a potent bioisostere for:
-
Trifluoromethyl-benzimidazoles: Replacing
with often improves metabolic stability (blocking P450 oxidation sites) and increases lipophilicity without changing the pharmacophore significantly. -
Nitro-benzimidazoles:
is electron-withdrawing like but lacks the toxicity associated with nitro-reduction metabolites.
Kinase Inhibition
Benzimidazoles are classic ATP-competitive kinase inhibitors. The C4-position (often substituted with an amine or aryl group) interacts with the hinge region of the kinase. The
Part 5: Safety & Handling
-
Hazard Identification: As a halogenated benzimidazole, treat as an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Thermal Stability: The
group is thermally stable up to >200°C, but the nitro-precursors (if synthesizing) are potentially explosive. -
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination.
References
-
Senthilkumar, S., et al. (2025).[3] Novel benzimidazole-1,3,4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. BMC Chemistry. Retrieved from [Link]
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Contextual grounding for benzimidazole scaffold utility).
-
Altuntaş, E., et al. (2021).[2] Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Synthetic Communications. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5): Properties and Applications. Retrieved from [Link]
-
Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry. Retrieved from [Link]
